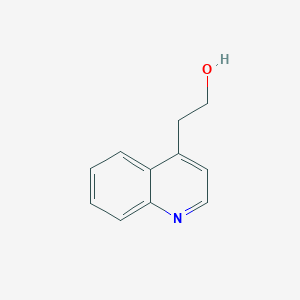

4-キノリルエタノール

説明

“2-(Quinolin-4-YL)ethanol” is a chemical compound with the molecular formula C11H11NO. It has a molecular weight of 173.21 . It is also known as 2-(4-quinolinyl)ethanol .

Synthesis Analysis

The synthesis of quinoline-based compounds has been a subject of interest in the field of organic chemistry due to their versatile applications. Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . More recent methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Molecular Structure Analysis

The molecular structure of “2-(Quinolin-4-YL)ethanol” consists of a quinoline ring attached to an ethanol group . The InChI code for this compound is 1S/C11H11NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-5,7,13H,6,8H2 .

Chemical Reactions Analysis

Quinoline-based compounds have been reported to undergo a variety of chemical reactions. For instance, they can be subjected to reductive elimination followed by dehydrative cyclodehydration . They can also react with phosphorous oxychloride to form 4-chloroquinolines .

科学的研究の応用

抗がん活性

キノリン誘導体は、抗がん活性において可能性を示しています . それらは、幅広い生物応答を示すため、創薬プログラムにおける優位な構造と考えられています .

抗酸化活性

キノリン誘導体は、抗酸化活性も示しています . この特性は、酸化ストレスによって引き起こされる疾患の治療に役立つ可能性があります。

抗炎症活性

キノリン誘導体の抗炎症活性は、炎症性疾患の治療のための潜在的な候補としています .

抗マラリア活性

キノリン系化合物は、マラリアの治療に使用されてきました . それらの抗マラリア活性は、キノリン誘導体の最もよく知られている用途の1つです。

抗SARS-CoV-2活性

COVID-19パンデミックの後、キノリン誘導体は、潜在的な抗SARS-CoV-2活性 を示しています . これは、それらがCOVID-19の治療法の開発に使用される可能性があることを示唆しています。

抗結核活性

キノリン誘導体は、結核の治療において可能性を示しています . それらの抗結核活性は、医薬品化学における貴重な資源となっています。

抗菌活性

キノリンとその誘導体は、抗菌活性を示しています . これにより、それらは新しい抗菌剤の開発のための潜在的な候補となります。

心臓血管活性

キノリン誘導体は、心臓血管疾患の治療において可能性を示しています . それらの心臓血管活性は、医薬品化学におけるもう1つの重要な用途です。

結論として、 “4-キノリルエタノール” および他のキノリン誘導体は、科学研究、特に医薬品化学において幅広い用途を持っています。 それらは、さまざまな治療薬に存在するユニークなクラスの薬理フォアです . それらの多様な生物活性は、将来の創薬のための貴重な資源となっています。ただし、それらの作用機序と潜在的な副作用を完全に理解するためには、さらなる研究が必要です。

作用機序

Target of Action

Quinoline derivatives have been reported to exhibit a wide range of biological and pharmacological activities . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to changes in biological function . For instance, some quinoline derivatives have been found to inhibit lysozyme and β-glucuronidase release .

Biochemical Pathways

Quinoline derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

One study on a quinoline derivative reported about 100% human oral absorption and satisfied lipinski’s rule of five .

Result of Action

Quinoline derivatives have been reported to exhibit a wide range of biological and pharmacological activities .

Action Environment

The synthesis of quinoline derivatives has been reported to be influenced by various reaction conditions .

将来の方向性

Quinoline-based compounds have potential for various applications in the fields of industrial and synthetic organic chemistry, and medicinal chemistry . They are vital scaffolds for leads in drug discovery . Future research could focus on the synthesis of new quinoline-based compounds and their potential biological and pharmaceutical activities .

特性

IUPAC Name |

2-quinolin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-5,7,13H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURVLXOUOWEPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480605 | |

| Record name | 2-(QUINOLIN-4-YL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55908-35-5 | |

| Record name | 4-Quinolineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55908-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(QUINOLIN-4-YL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B1625802.png)

![N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1625812.png)